molecular formula C16H12N2O3 B11108182 4-Benzoylamino-N-methylphthalimide

4-Benzoylamino-N-methylphthalimide

Cat. No.: B11108182
M. Wt: 280.28 g/mol
InChI Key: QJZUVMPELPBGEP-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a chemical compound with a complex structure that includes a benzamide group attached to an isoindoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves the reaction of phthalic anhydride with methylamine to form the isoindoline derivative. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or isoindoline derivatives.

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Uniqueness

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide

InChI

InChI=1S/C16H12N2O3/c1-18-15(20)12-8-7-11(9-13(12)16(18)21)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19)

InChI Key

QJZUVMPELPBGEP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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